molecular formula C20H20N4O4S B3978432 N-[(FURAN-2-YL)METHYL]-2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ANILINE

N-[(FURAN-2-YL)METHYL]-2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ANILINE

Cat. No.: B3978432
M. Wt: 412.5 g/mol
InChI Key: UBSYDXRTKMMNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(FURAN-2-YL)METHYL]-2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ANILINE is a complex organic compound that features a combination of furan, thiophene, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ANILINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, in the presence of Lewis acids.

    Coupling: Boronic acids, aryl halides, palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while electrophilic substitution on the furan or thiophene rings introduces various substituents.

Scientific Research Applications

Chemistry

In chemistry, N-[(FURAN-2-YL)METHYL]-2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ANILINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. The presence of the nitro group and heterocyclic rings suggests it may have antimicrobial or anticancer activities .

Industry

In industry, the compound’s unique electronic properties make it suitable for use in materials science, particularly in the development of organic semiconductors and other electronic materials .

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ANILINE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The furan and thiophene rings can also interact with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Properties

IUPAC Name

[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c25-20(19-4-2-12-29-19)23-9-7-22(8-10-23)15-5-6-18(24(26)27)17(13-15)21-14-16-3-1-11-28-16/h1-6,11-13,21H,7-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSYDXRTKMMNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(FURAN-2-YL)METHYL]-2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ANILINE
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N-[(FURAN-2-YL)METHYL]-2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ANILINE
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N-[(FURAN-2-YL)METHYL]-2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ANILINE
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N-[(FURAN-2-YL)METHYL]-2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ANILINE
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N-[(FURAN-2-YL)METHYL]-2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ANILINE
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N-[(FURAN-2-YL)METHYL]-2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ANILINE

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